2-[5-(2-Bromo-4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ol
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Overview
Description
2-[5-(2-bromo-4-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of functional groups, including a brominated nitrophenyl group, a furan ring, and a tetrahydrobenzothieno pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2-bromo-4-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. The tetrahydrobenzothieno pyrimidinone core can be constructed via cyclization reactions under specific conditions, such as using palladium catalysts and appropriate ligands .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet the demands of large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2-bromo-4-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation can be performed using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine, while substitution of the bromine atom can introduce various functional groups.
Scientific Research Applications
2-[5-(2-bromo-4-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[5-(2-bromo-4-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4-nitrophenol: Shares the brominated nitrophenyl group but lacks the furan and tetrahydrobenzothieno pyrimidinone core.
4-Bromo-2-nitroaniline: Similar brominated nitrophenyl group with an amine substituent instead of the furan ring.
Uniqueness
2-[5-(2-bromo-4-nitrophenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is unique due to its combination of functional groups and structural complexity, which confer distinct chemical and biological properties compared to similar compounds .
Properties
Molecular Formula |
C20H14BrN3O4S |
---|---|
Molecular Weight |
472.3 g/mol |
IUPAC Name |
2-[5-(2-bromo-4-nitrophenyl)furan-2-yl]-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C20H14BrN3O4S/c21-13-9-10(24(26)27)5-6-11(13)14-7-8-15(28-14)18-22-19(25)17-12-3-1-2-4-16(12)29-20(17)23-18/h5-9H,1-4H2,(H,22,23,25) |
InChI Key |
IVUNLMKNXLSPBT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(S2)N=C(NC3=O)C4=CC=C(O4)C5=C(C=C(C=C5)[N+](=O)[O-])Br |
Origin of Product |
United States |
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